N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide is a synthetic organic compound characterized by its complex structure, which includes a cyclopropylcarbonyl group, an isopropyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide typically involves multiple steps:
-
Formation of the Cyclopropylcarbonyl Intermediate: : The initial step involves the preparation of the cyclopropylcarbonyl intermediate. This can be achieved through the reaction of cyclopropylcarboxylic acid with a suitable activating agent such as thionyl chloride, followed by reaction with ammonia to form the cyclopropylcarbonyl amide.
-
Amination of the Phenyl Ring: : The next step involves the introduction of the amino group onto the phenyl ring. This can be done through a nitration reaction followed by reduction, or via direct amination using an appropriate amine source under catalytic conditions.
-
Coupling with Isopropylbenzamide: : The final step involves coupling the cyclopropylcarbonyl amide intermediate with 4-isopropylbenzamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylcarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or amines depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its activity against certain enzymes or receptors, and its potential therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications could extend to the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism by which N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound may act by binding to these targets, altering their activity, and thereby influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide
- 3-(cyclopropanecarbonylamino)-4-methylbenzoic acid
Uniqueness
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)15-7-9-16(10-8-15)20(24)22-18-5-4-6-19(14(18)3)23-21(25)17-11-12-17/h4-10,13,17H,11-12H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQTPHQYJQFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.